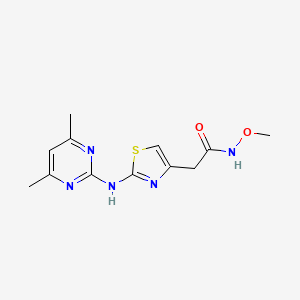
N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THPN is a synthetic molecule that is made up of a pyridine ring, a nicotinamide ring, and a tetrahydro-2H-pyran-4-yl group.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide and pyridine compounds, impacting various physiological and pathological processes. The discovery of bisubstrate inhibitors like MS2734 highlights the potential of targeting NNMT in diseases where its overexpression is a concern. The crystal structure of NNMT in complex with a small-molecule inhibitor provides insights for developing potent and selective inhibitors, crucial for exploring therapeutic hypotheses (Babault et al., 2018).
Metabolic Pathways
Research into the metabolic conversion of nicotinic acid and nicotinamide into N-methyl-2-pyridone derivatives sheds light on the biochemical pathways and potential detoxification processes. Understanding these conversions is vital for elucidating the role of nicotinamide derivatives in human metabolism and their implications for health and disease (Holman & Wiegand, 1948).
Biochemical Evaluation
The synthesis and biochemical evaluation of nicotinamide derivatives as NADH analogue coenzymes in ene reductase indicate their potential as mimetics of natural redox agents. These derivatives have applications in biocatalysis, reflecting the versatile utility of nicotinamide-based compounds in redox chemistry (Falcone et al., 2019).
Chemical and Physical Properties
Investigations into the electrochemical behaviour of nicotinamide reveal its reduction potential and interactions, contributing to the broader understanding of its role in biological systems and potential applications in biochemical sensors or redox-mediated processes (Berchmans & Vijayavalli, 1996).
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-14-3-1-2-8-17-14)12-4-5-15(18-11-12)22-13-6-9-21-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLMVBYAHJPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)




![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)